Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol . This compound is characterized by the presence of an azetidine ring, a pyrazine ring, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazine derivative: The starting material, 6-chloropyrazine, is reacted with methylamine to form 6-chloropyrazin-2-yl(methyl)amine.
Azetidine ring formation: The pyrazine derivative is then reacted with azetidine-1-carboxylic acid tert-butyl ester under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-{[(5-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate: Similar structure but with a different position of the chlorine atom on the pyrazine ring.
Tert-butyl 3-{[(6-chloropyrazin-2-yloxy)amino]methyl}azetidine-1-carboxylate: Similar structure but with an oxygen atom instead of a nitrogen atom in the pyrazine ring.
Uniqueness
Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both azetidine and pyrazine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H21ClN4O2 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-5-11(15)17-12/h5-6,10H,7-9H2,1-4H3 |
InChI Key |
BVOMWZKUEHHOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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